

Application Note: Synthesis & Evaluation of Spiro-Piperidine ACC Inhibitors

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Compound of Interest

Compound Name:	1-(2-Fluoropyridin-4-yl)piperidine-4-carbonitrile
CAS No.:	2097960-23-9
Cat. No.:	B1481425

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Executive Summary

Acetyl-CoA Carboxylase (ACC) is the rate-limiting enzyme in de novo lipogenesis (DNL), catalyzing the carboxylation of acetyl-CoA to malonyl-CoA.[1][2][3][4][5] Inhibition of ACC (isoforms ACC1 and ACC2) is a validated therapeutic strategy for Non-Alcoholic Steatohepatitis (NASH), Type 2 Diabetes, and hepatocellular carcinoma.[1]

This guide details the synthesis of spiro-piperidine lactams, a privileged scaffold class exemplified by clinical candidates like Firsocostat (GS-0976) and Pfizer's varying spirocyclic analogs.[1][2][3] Unlike linear piperidines, spiro-piperidines offer restricted conformational entropy, improving potency and metabolic stability.[1] We provide a streamlined synthetic protocol involving a Curtius rearrangement and Parham-type cyclization, followed by a validated ADP-Glo™ high-throughput screening (HTS) protocol.

Strategic Rationale & Design

The Target: ACC1 vs. ACC2

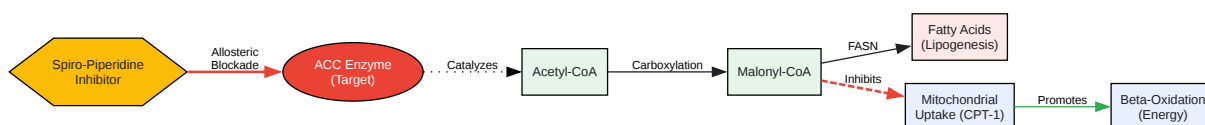
- ACC1 (Cytosolic): Drives fatty acid synthesis.[1][6] Inhibition reduces hepatic steatosis.[7][8]
- ACC2 (Mitochondrial): Regulates fatty acid oxidation (FAO) by producing malonyl-CoA, which inhibits CPT-1.[1][2][3][5] Inhibition of ACC2 disinhibits CPT-1, promoting fat burning.[1]
- Dual Inhibition: Most clinical assets (e.g., Firsocostat) are dual inhibitors, targeting the conserved Biotin Carboxylase (BC) domain to simultaneously block lipid production and enhance lipid oxidation.[1]

The Scaffold: Why Spiro-Piperidines?

Linear piperidines often suffer from rapid oxidative metabolism. Spiro-piperidine scaffolds utilize the Gem-Dimethyl Effect and rigidification to:

- Lock Bioactive Conformation: Reduces the entropic penalty of binding to the ACC BC domain.
- Block Metabolic Hotspots: Spiro-fusion at the 4-position protects the vulnerable piperidine nitrogen and adjacent carbons from CYP450 attack.[3]
- Improve Solubility: The disruption of planarity enhances aqueous solubility compared to flat aromatic systems.

Mechanism of Action Visualization



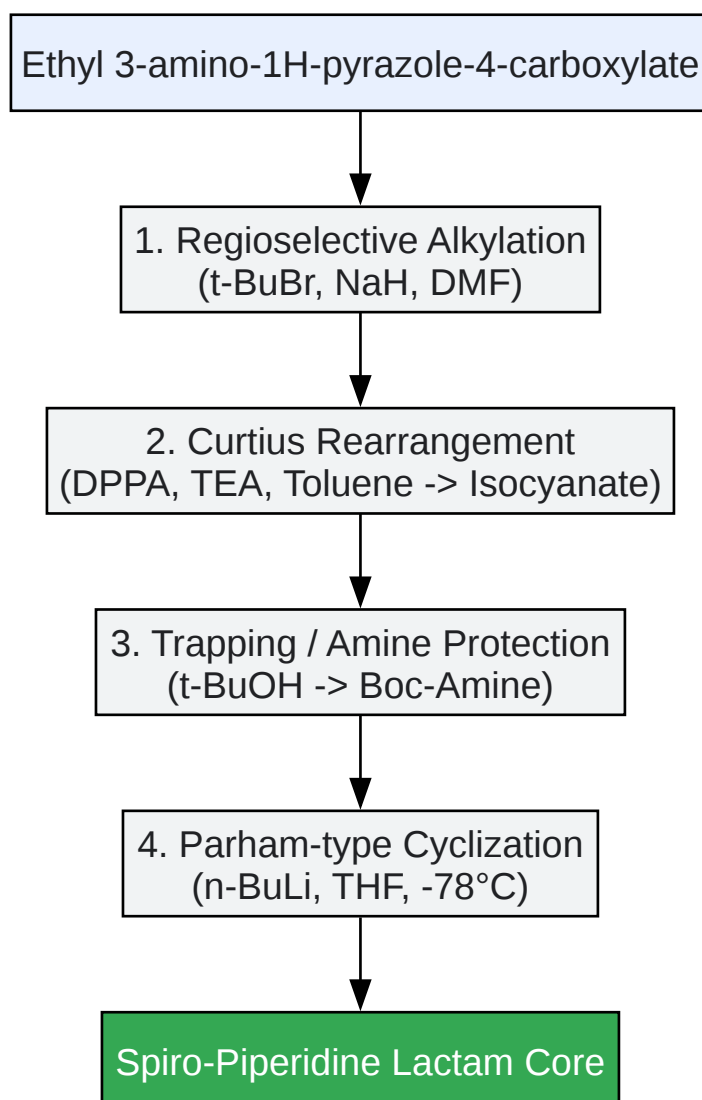
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Figure 1: Mechanism of Action.[1][2][3][5] ACC inhibition blocks conversion of Acetyl-CoA to Malonyl-CoA, halting lipogenesis and relieving the brake on mitochondrial fatty acid oxidation.[1][2][3]

Chemical Synthesis Protocol

Target: N-2 tert-butyl pyrazolospirrolactam (Representative high-potency core). Reference: J. Org. Chem. 2012, 77, 22, 10050–10057.[1]

Synthetic Workflow Diagram



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Figure 2: Streamlined 4-step synthetic route to the spiro-piperidine lactam core.

Detailed Step-by-Step Protocol

Step 1: Regioselective Pyrazole Alkylation

This step installs the bulky tert-butyl group, critical for filling the hydrophobic pocket in the ACC active site.

- Reagents: Ethyl 3-amino-1H-pyrazole-4-carboxylate (1.0 equiv), Sodium Hydride (60% dispersion, 1.2 equiv), tert-Butyl Bromide (1.5 equiv), DMF (anhydrous).[1][2][3]
- Protocol:
 - Dissolve pyrazole starting material in anhydrous DMF (0.5 M) under N₂.
 - Cool to 0°C. Add NaH portion-wise. Stir for 30 min.
 - Add tert-butyl bromide dropwise.[1][3]
 - Allow to warm to RT and stir for 12 h.
 - Quench: Pour into ice water. Extract with EtOAc.
 - Purification: Silica gel chromatography (Hexane/EtOAc gradient). N-2 alkylation is favored; separate from N-1 isomer if necessary.[1][2][3]

Step 2 & 3: Curtius Rearrangement

Converts the ester to a protected amine via an isocyanate intermediate.

- Reagents: Diphenylphosphoryl azide (DPPA, 1.1 equiv), Triethylamine (TEA, 1.2 equiv), tert-Butanol (excess), Toluene.[1][2]
- Protocol:
 - Dissolve the alkylated ester in Toluene.
 - Add TEA and DPPA.
 - Heat to 90°C for 2 h (Evolution of N₂ gas indicates isocyanate formation).
 - Add excess tert-butanol and reflux for 12 h to trap the isocyanate as the Boc-protected amine.

- Concentrate and purify via flash chromatography.

Step 4: Parham-type Cyclization (The Key Step)

Constructs the spiro-lactam ring via lithiation-cyclization.[\[1\]](#)[\[2\]](#)[\[3\]](#)

- Reagents: n-Butyllithium (2.5 M in hexanes), THF (anhydrous).[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Protocol:
 - Dissolve the Boc-protected intermediate containing a pendant halogenated benzyl group (installed in prior steps if not present in starting material, or via alkylation of the pyrazole amine) in THF.
 - Cool to -78°C (Critical for regiocontrol).
 - Add n-BuLi dropwise.[\[1\]](#)[\[3\]](#) The lithium-halogen exchange generates an aryl lithium species.[\[1\]](#)[\[3\]](#)
 - The aryl lithium attacks the Boc-carbonyl or an adjacent ester, closing the ring to form the spiro-lactam.
 - Quench with NH₄Cl (sat. aq).

Biological Evaluation: ADP-Glo™ Assay

Objective: Quantify ACC inhibition by measuring the depletion of ATP and generation of ADP.

Assay Principle: ACC consumes ATP to carboxylate Acetyl-CoA.[\[1\]](#)[\[3\]](#)[\[6\]](#) The ADP-Glo™ reagent depletes remaining ATP, and the Kinase Detection Reagent converts generated ADP back to ATP, which is then used by luciferase to produce light.[\[9\]](#) Signal is positive (more light = more ADP = higher enzyme activity).[\[1\]](#)

Reagents & Preparation

- Enzyme: Recombinant Human ACC1 or ACC2 (BPS Bioscience or similar).[\[1\]](#)
- Substrates: Acetyl-CoA (10 μM final), ATP (Ultra Pure, 50 μM final), NaHCO₃ (10 mM final).[\[1\]](#)[\[2\]](#)

- Buffer: 30 mM HEPES pH 7.4, 2 mM MgCl₂, 2 mM Potassium Citrate (essential activator), 1 mM DTT, 0.01% Brij-35.[1]

Assay Protocol (384-well format)

Step	Action	Volume	Notes
1	Compound Addition	2.5 µL	Add test compounds in 10% DMSO (Final DMSO 1%). Include High/Low controls.
2	Enzyme Addition	2.5 µL	Add ACC1/2 enzyme diluted in buffer. Incubate 15 min at RT.
3	Substrate Start	2.5 µL	Add mixture of ATP, Acetyl-CoA, and NaHCO ₃ to initiate reaction.[1]
4	Reaction	-	Incubate for 40–60 min at RT.
5	ADP-Glo Reagent	2.5 µL	Stops reaction and depletes unconsumed ATP.[1][3] Incubate 40 min.
6	Detection Reagent	5.0 µL	Converts ADP to ATP -> Luciferase.[1][3] Incubate 30–60 min.
7	Read	-	Measure Luminescence (Integration time: 0.5–1.0 s).

Data Analysis

Calculate % Inhibition using the following formula:

[1][2][3]

- Z' Factor: Must be > 0.5 for a valid screen.
- IC50: Fit data to a 4-parameter logistic equation (Hill slope).

Troubleshooting & Optimization

- Potassium Citrate is Critical: ACC requires citrate for polymerization and activation. Ensure your buffer contains at least 2 mM citrate; without it, the enzyme will show negligible activity.
- ATP Purity: Use only "Ultra Pure" ATP provided in the ADP-Glo kit.[3][10][11] Standard ATP often contains ADP contamination, leading to high background noise (low Z').[1][11]
- Solubility: Spiro-piperidines are generally soluble, but if precipitation occurs in the acoustic dispenser, add 0.01% Tween-20 to the compound stock plate.[1][2]

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